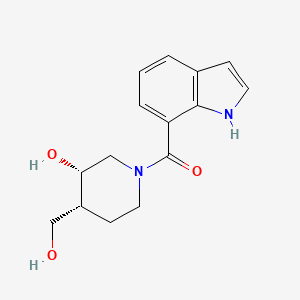
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidants, such as glutathione and superoxide dismutase (SOD). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in lab experiments is its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. One of the directions is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of its potential use as a dietary supplement for the prevention of oxidative stress and cognitive decline. In addition, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves several steps. One of the commonly used methods involves the reaction of indole-7-carboxaldehyde with (S)-proline methyl ester to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. Another method involves the use of L-proline instead of (S)-proline methyl ester.
Aplicaciones Científicas De Investigación
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-9-11-5-7-17(8-13(11)19)15(20)12-3-1-2-10-4-6-16-14(10)12/h1-4,6,11,13,16,18-19H,5,7-9H2/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZJVRUOWUPCO-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
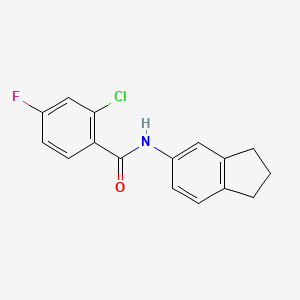
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
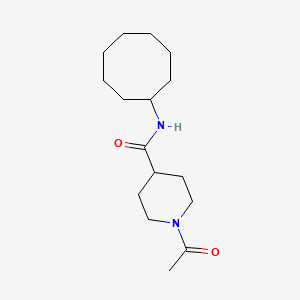
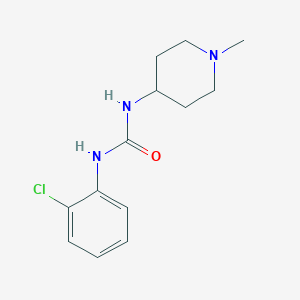
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
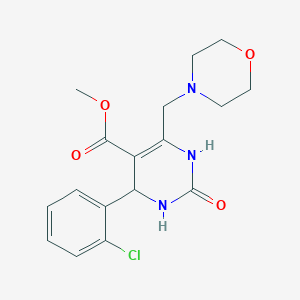
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)